molecular formula C11H12N2O B13644456 6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one

6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one

Katalognummer: B13644456
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: QAGOLTLTECYYDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is a synthetic compound belonging to the class of spiroindolines. These compounds are characterized by their unique spirocyclic structure, which consists of a cyclobutane ring fused to an indoline moiety. This structural motif imparts significant biological activity and potential therapeutic applications to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction between a suitable olefin and a dichloroketene. This reaction is carried out under thermal conditions to yield the spirocyclic intermediate.

    Amination: The spirocyclic intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amino group at the desired position.

    Cyclization: The final step involves the cyclization of the aminated intermediate to form the indoline ring, completing the synthesis of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one.

Industrial Production Methods

Industrial production of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions conducted under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the spirocyclic core.

    Reduction: Reduced forms of the spirocyclic compound.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling and response.

    Modulate Gene Expression: Affect the expression of specific genes involved in disease processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one can be compared with other spiroindoline compounds, such as:

    1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone: Similar spirocyclic structure but with a cyclopropane ring instead of cyclobutane.

    Spiro[cyclopentane-1,3’-indolin]-2’-one: Contains a cyclopentane ring, offering different steric and electronic properties.

    Spiro[cyclohexane-1,3’-indolin]-2’-one: Features a cyclohexane ring, providing increased rigidity and potential for different biological activity.

The uniqueness of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

6-aminospiro[1H-indole-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C11H12N2O/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5,12H2,(H,13,14)

InChI-Schlüssel

QAGOLTLTECYYDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C3=C(C=C(C=C3)N)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.